2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione
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Overview
Description
2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione typically involves the reaction of chalcones with 2-aminothiophenol. The chalcone intermediates are synthesized by the base-catalyzed condensation of equimolar quantities of appropriate aldehydes and ketones . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine: A related compound with similar biological activities.
Quetiapine: An antipsychotic drug that shares structural similarities with benzothiazepines.
Clozapine: Another antipsychotic with a benzothiazepine core.
Uniqueness
2-(4-chlorophenyl)-10-phenyl-9,10-dihydro-1H-pyrrolo[3,4-b][1,5]benzothiazepine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H15ClN2O2S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-b][1,5]benzothiazepine-1,3-dione |
InChI |
InChI=1S/C23H15ClN2O2S/c24-15-10-12-16(13-11-15)26-22(27)19-20(14-6-2-1-3-7-14)25-17-8-4-5-9-18(17)29-21(19)23(26)28/h1-13,20,25H |
InChI Key |
JGKZQEXGIUCFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C5N2 |
Origin of Product |
United States |
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